![molecular formula C22H21BrN2O5 B329629 4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B329629.png)
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzylidene intermediate: This involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene moiety.
Cyclization to form the pyrazole ring: The benzylidene intermediate undergoes cyclization with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the benzoic acid group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy and isopropoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C22H21BrN2O5 |
|---|---|
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
4-[(4Z)-4-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H21BrN2O5/c1-12(2)30-20-18(23)10-14(11-19(20)29-4)9-17-13(3)24-25(21(17)26)16-7-5-15(6-8-16)22(27)28/h5-12H,1-4H3,(H,27,28)/b17-9- |
InChI-Schlüssel |
HAWSHHQVEYIKEZ-MFOYZWKCSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


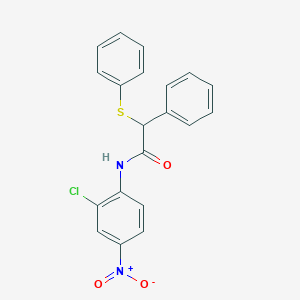

![3-methoxy-N-{4'-[(3-methoxybenzoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}benzamide](/img/structure/B329549.png)
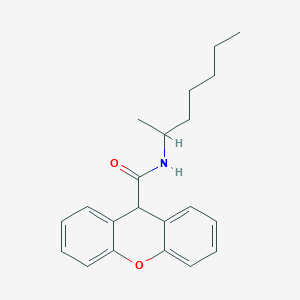
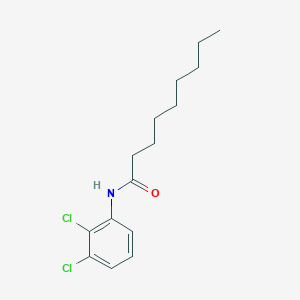
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329555.png)
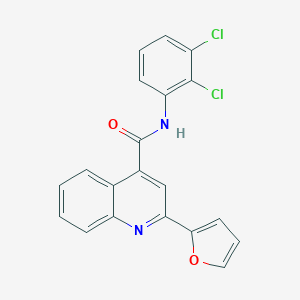
![N-benzyl-2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetamide](/img/structure/B329560.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-4-nitrobenzamide](/img/structure/B329561.png)
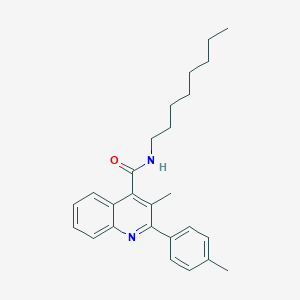
![Butyl 4-({4-[4-(butoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B329564.png)
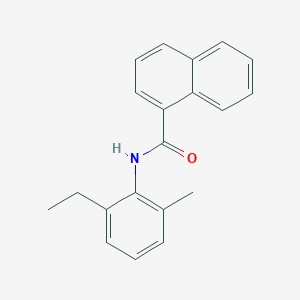
![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B329567.png)
![N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B329569.png)
